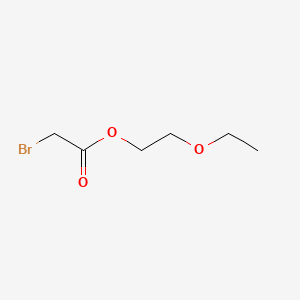

2-Ethoxyethyl bromoacetate

Description

Contextualization of 2-Ethoxyethyl Bromoacetate (B1195939) within Organic Synthesis and Methodologies

In the vast landscape of organic synthesis, 2-ethoxyethyl bromoacetate serves as a key reagent for the introduction of an ethoxyethyl acetate (B1210297) moiety. This process, known as alkylation, is fundamental to the construction of more complex molecules. The compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group, facilitating nucleophilic substitution reactions.

The general synthesis of bromoacetic acid esters involves the esterification of bromoacetic acid. orgsyn.orgacs.orggoogle.compharmacompass.com One common method for producing bromoacetic acid itself is through the bromination of acetic acid. orgsyn.org Another approach involves the reaction of chloroacetic acid with hydrogen bromide at elevated temperatures. orgsyn.org The esterification step can then be carried out to produce the desired bromoacetate ester. orgsyn.org For instance, the synthesis of 2-(2-methoxyethoxy)ethyl bromoacetate involves the reaction of bromoacetic acid with diethylene glycol monomethyl ether. prepchem.com

Historical Perspectives and Early Investigations into Bromoacetate Esters

The study of bromoacetate esters dates back to early investigations into alkylating agents. nih.gov Ethyl bromoacetate, a closely related compound, was first used as a tear gas by the French in 1914. nih.govatamanchemicals.comwikipedia.org This historical use highlights the reactivity of the carbon-bromine bond in these esters. Early research focused on understanding the fundamental reactions of these compounds, such as the Reformatsky reaction, where ethyl bromoacetate reacts with zinc to form a zinc enolate, which can then be used to form new carbon-carbon bonds. atamanchemicals.comwikipedia.orgacs.org These foundational studies paved the way for the development and application of a wide range of bromoacetate esters, including this compound, in more complex synthetic endeavors.

Significance and Versatility of this compound as a Building Block

The significance of this compound lies in its ability to act as a versatile building block in the synthesis of diverse chemical structures. The ethoxyethyl group can be introduced into a molecule via alkylation reactions with reagents like ethyl bromoacetate. evitachem.comsmolecule.com This moiety is particularly useful in medicinal chemistry and materials science. For example, it has been incorporated into benzothiazole (B30560) derivatives, which are being investigated for their potential anticancer and antimicrobial properties. evitachem.com The ethoxyethyl group can enhance the solubility and cellular uptake of these complex molecules.

Furthermore, this compound and similar bromoacetate esters are utilized in the synthesis of various heterocyclic compounds. For instance, ethyl bromoacetate has been used in the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones and other heterocyclic systems. sciepub.comresearchgate.netmdpi.com These reactions often involve the alkylation of a nitrogen or sulfur atom within a heterocyclic precursor. The versatility of bromoacetate esters as alkylating agents makes them indispensable tools for synthetic chemists.

Research Scope and Objectives Pertaining to this compound

Current research involving this compound and its analogs is focused on several key areas. A primary objective is the development of new synthetic methodologies that utilize this reagent for the efficient construction of complex target molecules. This includes optimizing reaction conditions to achieve higher yields and stereoselectivity.

Another significant area of research is the application of this compound in the synthesis of biologically active compounds. evitachem.com Scientists are exploring its use in creating novel drug candidates with improved pharmacological properties. The ability to introduce the ethoxyethyl group can be crucial for modulating the bioactivity and pharmacokinetics of a potential drug.

Furthermore, research is being conducted to explore the use of this compound in the development of new functional materials. The incorporation of the ethoxyethyl moiety can influence the physical and chemical properties of polymers and other materials, leading to new applications in areas such as electronics and optics.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56521-73-4 | pschemicals.combldpharm.comguidechem.comchemspider.com |

| Molecular Formula | C6H11BrO3 | pschemicals.comchemspider.comnih.gov |

| Molecular Weight | 211.05 g/mol | bldpharm.com |

| IUPAC Name | 2-ethoxyethyl 2-bromoacetate | pschemicals.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56521-73-4 |

|---|---|

Molecular Formula |

C6H11BrO3 |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

2-ethoxyethyl 2-bromoacetate |

InChI |

InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |

InChI Key |

PDBWYOYFNRASDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 2 Ethoxyethyl Bromoacetate

Direct Esterification Approaches Involving 2-Ethoxyethanol (B86334) and Bromoacetic Acid Derivatives

Direct esterification involves the reaction of an alcohol with a carboxylic acid or its derivative. For 2-Ethoxyethyl bromoacetate (B1195939), this entails reacting 2-ethoxyethanol with bromoacetic acid or a more reactive derivative like bromoacetyl chloride.

Acid-Catalyzed Esterification Protocols

The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid (bromoacetic acid) and an alcohol (2-ethoxyethanol) in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This is a reversible reaction, and strategies are often employed to drive the equilibrium toward the product side. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of bromoacetic acid by the catalyst (e.g., sulfuric acid or tosic acid), which increases the electrophilicity of the carbonyl carbon. jk-sci.com The alcohol, 2-ethoxyethanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 2-Ethoxyethyl bromoacetate, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To favor the formation of the ester, an excess of one of the reactants, typically the more cost-effective 2-ethoxyethanol, can be used. jk-sci.com Alternatively, the removal of water as it forms, for instance through azeotropic distillation using a Dean-Stark apparatus, can effectively shift the equilibrium to the right. organic-chemistry.orgjk-sci.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Bromoacetic acid, 2-Ethoxyethanol | Direct precursors for the target ester. | organic-chemistry.org |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carboxylic acid, activating it for nucleophilic attack. | masterorganicchemistry.comjk-sci.com |

| Solvent | Excess 2-Ethoxyethanol or a non-polar solvent like toluene (B28343) for azeotropic distillation. | Using excess alcohol shifts equilibrium; toluene allows for water removal. | jk-sci.com |

| Temperature | Reflux | Increases reaction rate. | chemicalbook.com |

| Water Removal | Dean-Stark apparatus or molecular sieves. | Drives the reversible reaction towards product formation by removing a byproduct. | organic-chemistry.org |

Dehydrating Agent-Assisted Syntheses

To circumvent the equilibrium limitations of Fischer esterification, dehydrating agents can be used to consume the water produced during the reaction. The Steglich esterification is a prominent example of this approach, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as the coupling reagent and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org

This method is particularly advantageous for its mild reaction conditions, often proceeding at room temperature, which makes it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid (bromoacetic acid) by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol (2-ethoxyethanol). organic-chemistry.org The DMAP catalyst accelerates the reaction by forming a more reactive acylpyridinium intermediate. organic-chemistry.org The water formed is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU), effectively driving the reaction to completion. wikipedia.org The DCU byproduct can then be removed by filtration. researchgate.net

| Component | Role | Example | Reference |

|---|---|---|---|

| Carboxylic Acid | Substrate | Bromoacetic acid | nih.gov |

| Alcohol | Substrate | 2-Ethoxyethanol | nih.gov |

| Coupling Agent | Activates carboxylic acid and acts as a dehydrating agent. | DCC or EDC | wikipedia.orgnih.gov |

| Catalyst | Acyl-transfer agent to accelerate the reaction. | DMAP | wikipedia.orgorganic-chemistry.org |

| Solvent | Aprotic solvent | Dichloromethane (DCM) | researchgate.net |

| Temperature | Reaction condition | 0°C to Room Temperature | organic-chemistry.org |

Transesterification Processes for the Formation of this compound

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org To synthesize this compound, a readily available bromoacetate ester, such as ethyl bromoacetate or methyl bromoacetate, could be reacted with 2-ethoxyethanol. masterorganicchemistry.com This reaction is also an equilibrium process and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

The reaction involves the nucleophilic attack of 2-ethoxyethanol on the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which then collapses, eliminating the original alcohol (e.g., ethanol (B145695) or methanol) to form the desired this compound. wikipedia.org To drive the equilibrium towards the product, a large excess of 2-ethoxyethanol is typically used, or the lower-boiling alcohol byproduct is removed by distillation. wikipedia.orgmasterorganicchemistry.com

Catalytic Transesterification Techniques

Base-Catalyzed Transesterification : This method employs a strong base, such as an alkoxide (e.g., sodium ethoxide), to deprotonate the alcohol (2-ethoxyethanol), making it a more potent nucleophile. wikipedia.org The resulting 2-ethoxyethoxide ion then attacks the starting bromoacetate ester. This pathway is generally faster than acid-catalyzed transesterification but requires anhydrous conditions, as the presence of water can lead to saponification (hydrolysis) of the ester. nih.gov

Acid-Catalyzed Transesterification : Similar to Fischer esterification, strong acids (e.g., H₂SO₄) can catalyze the reaction by protonating the carbonyl oxygen of the starting ester, thereby activating it for nucleophilic attack by 2-ethoxyethanol. masterorganicchemistry.com The mechanism follows a similar pattern of addition-elimination through a tetrahedral intermediate. masterorganicchemistry.com

More advanced catalysts, such as zinc clusters or N-heterocyclic carbenes (NHCs), have also been developed for transesterification, offering mild reaction conditions and high efficiency. organic-chemistry.org

Solvent-Free and Environmentally Conscious Methods

Modern synthetic chemistry emphasizes the principles of green chemistry, which include minimizing waste and avoiding hazardous solvents. researchgate.net For the synthesis of this compound, several environmentally conscious approaches can be considered.

Solvent-Free Synthesis : In transesterification, a large excess of the alcohol reactant (2-ethoxyethanol) can serve as both the nucleophile and the reaction solvent, eliminating the need for an additional organic solvent. organic-chemistry.org Another green approach is mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of any solvent. rsc.org This technique has been applied to Wittig reactions involving ethyl bromoacetate and could be explored for esterification. rsc.org

Heterogeneous Catalysis : Using solid acid or base catalysts (e.g., ion-exchange resins, zeolites) simplifies the purification process as the catalyst can be easily removed by filtration and potentially reused. nih.govmdpi.com For instance, dried Dowex H+ resin has been shown to be an effective catalyst for esterification reactions. nih.gov This avoids the aqueous workup required to remove homogeneous catalysts like sulfuric acid. nih.gov

Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification and transesterification under very mild conditions (e.g., lower temperature, neutral pH) and with high selectivity. researchgate.net This biocatalytic approach avoids harsh reagents and can reduce the formation of byproducts. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize the product yield and minimize reaction time and byproducts. Key variables include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

For equilibrium-driven processes like Fischer esterification and transesterification, Le Chatelier's principle is a guiding factor. The yield can be significantly improved by:

Adjusting Molar Ratios : Using a large excess of one reactant (e.g., 2-ethoxyethanol) can shift the equilibrium toward the product. jk-sci.com

Removing Byproducts : Continuous removal of water (in direct esterification) or the displaced alcohol (in transesterification) is a highly effective strategy. organic-chemistry.orgwikipedia.org

The choice and concentration of the catalyst are also critical. In acid-catalyzed reactions, increasing the catalyst concentration can increase the reaction rate, but may also lead to unwanted side reactions. researchgate.net Kinetic studies can be employed to determine the optimal catalyst loading and temperature profile for the reaction, ensuring a high conversion rate without degrading the reactants or products. nih.gov

For methods like Steglich esterification, optimization involves ensuring the correct stoichiometry of the coupling agent (DCC or EDC) to effectively consume the water produced and prevent side reactions, such as the formation of N-acylurea. organic-chemistry.org The amount of DMAP catalyst is also fine-tuned, as typically only a catalytic amount is needed to achieve a significant rate enhancement. organic-chemistry.org

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and equilibrium position. Higher temperatures can increase rate but may cause side reactions. | Conduct reactions at the lowest temperature that provides a reasonable rate (e.g., reflux for Fischer, room temp for Steglich). | researchgate.net |

| Reactant Molar Ratio | Crucial for equilibrium-limited reactions. | Use an excess of the less expensive reactant (2-ethoxyethanol) to drive the reaction forward. | jk-sci.com |

| Catalyst Concentration | Increases reaction rate up to a certain point. | Determine the minimum amount of catalyst needed for maximum conversion through experimental screening. | researchgate.net |

| Reaction Time | Yield increases with time until equilibrium is reached or reactants are consumed. | Monitor reaction progress using techniques like TLC or GC to determine the point of maximum yield. | mdpi.com |

| Byproduct Removal | Shifts equilibrium to favor product formation. | Employ azeotropic distillation or use stoichiometric dehydrating agents. | organic-chemistry.org |

Influence of Temperature, Pressure, and Stoichiometry

The efficiency and yield of this compound synthesis are highly dependent on the careful control of key reaction parameters.

Temperature: The initial bromination reaction to form bromoacetic acid from chloroacetic acid is exothermic. It is crucial to maintain the reaction temperature between 40°C and 70°C, with a preferred range of 50°C to 60°C, during the gradual addition of sulfuric acid. google.com Following this, the esterification step is typically carried out under reflux conditions to drive the reaction to completion. The removal of water via azeotropic distillation is a common strategy, which influences the required temperature profile. google.com

Pressure: The synthesis is generally conducted at atmospheric pressure. This simplifies the reactor design and operational procedures. The primary role of pressure management relates to the distillation processes used for purification and water removal. google.com

Stoichiometry: The molar ratio of reactants is a critical factor in maximizing yield and minimizing unreacted starting materials. A common stoichiometric ratio for the initial bromination step (chloroacetic acid to alkali metal bromide to sulfuric acid) is in the range of 1:1:1 to 1:1.5:1.5. google.com For the subsequent esterification, the alcohol (2-ethoxyethanol) is often used in slight excess to ensure complete conversion of the bromoacetic acid. masterorganicchemistry.com Using the alcohol as the solvent is also a viable strategy to drive the equilibrium forward. masterorganicchemistry.com

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Temperature | 40°C - 70°C (Bromination) Reflux (Esterification) | Controls reaction rate and minimizes side reactions. Reflux with azeotropic distillation removes water, driving the reaction equilibrium. google.com |

| Pressure | Atmospheric | Simplifies reactor design and is sufficient for the reaction and distillation steps. |

| Stoichiometry (Molar Ratio) | 1:1.1-1.3:1.1-1.3 (Chloroacetic Acid : KBr : H₂SO₄) | Ensures efficient conversion of chloroacetic acid to bromoacetic acid. google.com |

Process Intensification Strategies

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. sphinxsai.com For the production of this compound, several strategies can be employed.

Pervaporation and Membrane Reactors: These technologies offer an alternative method for in situ water removal. A membrane selectively allows water to pass through while retaining the reactants and the ester product. This technique can be particularly effective for breaking azeotropes that may form between water and the alcohol, further driving the reaction toward completion. tue.nl

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. resolvemass.ca This technique could potentially accelerate the esterification step in the synthesis of this compound.

Green Chemistry Principles in the Production of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. epa.govorganic-chemistry.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing.

Atom Economy and Reaction Efficiency Considerations

Atom Economy: This metric, central to green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwordpress.com The ideal reaction has a 100% atom economy, where all reactant atoms are converted into the final product with no byproducts. libretexts.orgsavemyexams.com

The primary reaction for forming the ester is: BrCH₂COOH (Bromoacetic Acid) + HOCH₂CH₂OCH₂CH₃ (2-Ethoxyethanol) → BrCH₂COOCH₂CH₂OCH₂CH₃ (this compound) + H₂O (Water)

The atom economy for this esterification is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 |

| Total Reactants | - | 229.07 |

| This compound | C₆H₁₁BrO₃ | 211.05 |

| Atom Economy (%) | (211.05 / 229.07) x 100 = 92.1% |

This high atom economy of 92.1% indicates that the reaction is inherently efficient from a green chemistry perspective, with water being the only byproduct. It is important to distinguish atom economy from reaction yield , which measures the amount of product actually obtained compared to the theoretical maximum. A high atom economy is a theoretical advantage, while achieving a high reaction yield is the practical goal of process optimization. omnicalculator.com

Utilization of Sustainable Solvents and Catalysts

Catalysts: The traditional synthesis often employs homogeneous mineral acids like concentrated sulfuric acid as a catalyst. google.comchemicalbook.com While effective, these catalysts are corrosive and require neutralization and separation steps, which generate waste. mdpi.com A greener approach involves using heterogeneous solid acid catalysts. researchgate.net

Ion-exchange resins (e.g., Amberlyst-15): These are effective, can be easily filtered out of the reaction mixture, and are often reusable, simplifying product purification and reducing waste. mdpi.comresearchgate.net

Zeolites and Sulfated Zirconia: These solid acids offer high thermal stability and catalytic activity for esterification reactions, presenting another recyclable and less corrosive alternative to liquid acids. tue.nl

Solvents: Solvents like toluene or benzene (B151609) are often used in esterification to facilitate azeotropic removal of water. google.comorgsyn.org However, these are volatile organic compounds (VOCs) with associated health and environmental risks. Green chemistry encourages the use of more benign alternatives.

Greener Organic Solvents: Solvents like n-propyl acetate (B1210297) or butyl acetate are considered more environmentally friendly alternatives to toluene for some esterification processes. researchgate.netresearchgate.net

Solvent-free reactions: Where feasible, conducting the reaction without a solvent, for example by using an excess of the 2-ethoxyethanol reactant, can significantly reduce waste and simplify purification. resolvemass.ca

| Component | Traditional Method | Green Alternative | Advantage of Green Alternative |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) | Non-corrosive, easily separable, reusable, reduces waste streams. mdpi.comresearchgate.net |

| Solvent | Toluene, Benzene | n-Propyl Acetate, Butyl Acetate, or solvent-free | Reduced toxicity and environmental impact, potential for complete waste elimination. resolvemass.caresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxyethyl Bromoacetate

Nucleophilic Substitution Reactions Involving the Bromoacetate (B1195939) Moiety

The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon an excellent electrophilic center for nucleophilic attack. This reactivity is the basis for a wide range of synthetic applications.

Alkylation of Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 2-Ethoxyethyl bromoacetate serves as a valuable electrophile in reactions with various carbon nucleophiles, most notably enolates and organozinc reagents.

Enolate alkylation is a fundamental process for constructing α-substituted carbonyl compounds. researchgate.netlibretexts.orgfiveable.me The reaction proceeds via an S\textsubscript{N}2 mechanism, where a resonance-stabilized enolate anion attacks the electrophilic α-carbon of this compound, displacing the bromide ion. fiveable.me The choice of base, solvent, and reaction temperature is crucial for controlling the regioselectivity of enolate formation (kinetic versus thermodynamic control) and minimizing side reactions. libretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. libretexts.org

A prominent application of this reactivity is in the malonic ester synthesis, which allows for the preparation of substituted acetic acids. libretexts.org While specific studies with this compound are not extensively documented, the reaction of diethyl malonate with analogous α-bromoesters is a well-established transformation. libretexts.org The process involves the deprotonation of diethyl malonate to form a stabilized enolate, which then undergoes alkylation. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield a derivative of 3-(2-ethoxyethoxy)-3-oxopropanoic acid.

Another significant reaction involving carbon nucleophiles is the Reformatsky reaction, which provides a route to β-hydroxy esters. iitk.ac.inwikipedia.org This reaction involves the in-situ formation of an organozinc reagent, often referred to as a Reformatsky enolate, by treating an α-halo ester with zinc metal. wikipedia.org This organozinc intermediate is less reactive than Grignard reagents or organolithiums, which allows it to selectively add to the carbonyl group of aldehydes and ketones without reacting with the ester functionality. wikipedia.org The reaction of this compound with a carbonyl compound in the presence of zinc would proceed through a six-membered chair-like transition state to furnish, after acidic workup, the corresponding β-hydroxy ester. researchgate.netwikipedia.org

| Carbon Nucleophile Source | Electrophile | Product Type | Typical Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Diethyl malonate | Ethyl bromoacetate | Substituted malonic ester | NaOEt, EtOH, reflux | 75-85 | libretexts.org |

| Cyclohexanone | Ethyl bromoacetate | α-Alkylated ketone | LDA, THF, -78 °C | 60-70 | libretexts.org |

| Benzaldehyde | Ethyl bromoacetate (with Zn) | β-Hydroxy ester | Zn, THF, reflux | 80-90 | researchgate.netwikipedia.org |

| Acetone | Ethyl bromoacetate (with Zn) | β-Hydroxy ester | Zn, Benzene (B151609), reflux | 70-80 | researchgate.netwikipedia.org |

Reactions with Nitrogen-Containing Nucleophiles for Heterocycle Formation

The electrophilic nature of this compound allows for its use in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve the initial N-alkylation of a nitrogen nucleophile, followed by an intramolecular cyclization.

A classic example is the Hantzsch thiazole (B1198619) synthesis, a well-established method for the preparation of thiazole derivatives. chemhelpasap.comorganic-chemistry.orgbepls.com The reaction involves the condensation of an α-halocarbonyl compound, such as this compound, with a thioamide or thiourea (B124793). chemhelpasap.comorganic-chemistry.org The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the bromoacetate, leading to the formation of an intermediate. chemhelpasap.com Subsequent intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, yields the thiazole ring. chemhelpasap.comorganic-chemistry.org The reaction conditions are generally mild, often involving heating the reactants in a suitable solvent like ethanol (B145695). chemhelpasap.com

While specific examples detailing the use of this compound in the Hantzsch synthesis are not prevalent in the literature, its structural similarity to other α-bromoesters suggests its applicability in forming 2-substituted thiazoles. For instance, reaction with thiourea would be expected to produce a 2-amino-4-hydroxythiazole derivative which would likely tautomerize to the more stable 2-aminothiazol-4(5H)-one.

Furthermore, reactions with primary and secondary amines can lead to the formation of N-substituted glycine (B1666218) derivatives. The initial step is a straightforward S\textsubscript{N}2 reaction where the amine displaces the bromide. These glycine derivatives can then serve as precursors for more complex heterocyclic systems. For example, reaction with substituted anilines would yield N-aryl glycine esters, which are valuable intermediates in the synthesis of various nitrogen heterocycles. beilstein-journals.org

| Nitrogen Nucleophile | α-Bromoester | Heterocycle Type | Typical Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Thiourea | Ethyl bromoacetate | 2-Aminothiazol-4(5H)-one | EtOH, reflux | 80-95 | chemhelpasap.comorganic-chemistry.org |

| Thiobenzamide | Ethyl bromoacetate | 2-Phenylthiazol-4(5H)-one | Ethanol, reflux | 70-85 | researchgate.net |

| Aniline | Ethyl bromoacetate | N-Phenylglycine ethyl ester | Na2CO3, EtOH, reflux | 75-90 | beilstein-journals.org |

| Ethylenediamine | Ethyl bromoacetate | Piperazin-2-one | EtOH, reflux | 60-70 | General N-alkylation principles |

Interactions with Oxygen and Sulfur Nucleophiles

This compound readily reacts with oxygen and sulfur nucleophiles via an S\textsubscript{N}2 mechanism to form ethers and thioethers, respectively.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a sodium alkoxide or phenoxide would proceed via a backside attack of the nucleophile on the α-carbon, leading to the formation of a new carbon-oxygen bond and the displacement of the bromide ion. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

Similarly, thioethers can be synthesized by reacting this compound with thiols or thiophenols in the presence of a base. rsc.org The corresponding thiolate, generated in situ, acts as a potent nucleophile. The synthesis of thioethers from alkyl halides and thiourea is also a well-established method, proceeding through an isothiouronium salt intermediate which is subsequently hydrolyzed. organic-chemistry.org

| Nucleophile | Electrophile | Product Type | Typical Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Sodium phenoxide | Ethyl bromoacetate | Phenoxyacetate ester | DMF, 80 °C | 85-95 | wikipedia.orgmasterorganicchemistry.com |

| Sodium ethoxide | Ethyl bromoacetate | Ethoxyacetate ester | EtOH, reflux | 80-90 | wikipedia.orgmasterorganicchemistry.com |

| Thiophenol | Ethyl bromoacetate | Phenylthioacetate ester | K2CO3, Acetone, reflux | 90-98 | rsc.org |

| Thiourea | Ethyl bromoacetate | Thioether (after hydrolysis) | EtOH, reflux; then NaOH(aq) | 70-85 | organic-chemistry.org |

Radical Reactions and Photochemical Transformations of this compound

In addition to its role as an electrophile in polar reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates. This reactivity can be initiated by radical initiators or by photochemical means.

Radical Initiation and Propagation Mechanisms

The C-Br bond in α-bromoesters is relatively weak and can be cleaved homolytically to generate an α-carbonyl radical. This process is central to atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. nih.gov In ATRP, a transition metal complex, typically a copper(I) species, reversibly activates and deactivates the growing polymer chain by abstracting and transferring a halogen atom. nih.gov this compound can serve as an initiator in ATRP. The reaction is initiated by the one-electron oxidation of the copper(I) catalyst, which abstracts the bromine atom from this compound to form a copper(II) species and the initiating radical. This radical then adds to a monomer, initiating the polymerization process. The propagation is controlled by the reversible deactivation of the growing polymer radical by the copper(II) species, which reforms the C-Br bond and the copper(I) catalyst.

The general steps in a radical chain reaction are initiation, propagation, and termination. cmu.edu Initiation involves the formation of radicals, which can be achieved by the thermal decomposition of an initiator like AIBN or by the interaction of the α-bromoester with a transition metal catalyst as in ATRP. nih.govcmu.edu Propagation steps involve the reaction of a radical with a neutral molecule to form a new radical and a new neutral molecule. cmu.edu In the context of polymerization, this is the addition of the radical to a monomer unit. Termination involves the combination or disproportionation of two radicals to form non-radical species. cmu.edu

Photochemically Induced Reductions and Rearrangements

The C-Br bond in α-bromoesters is also susceptible to cleavage upon exposure to ultraviolet (UV) light. This photochemical reactivity can be harnessed to induce reductions and rearrangements.

Photochemical reduction, or debromination, can be achieved by irradiating the α-bromoester in the presence of a hydrogen atom donor. The initial step is the homolytic cleavage of the C-Br bond to generate an α-carbonyl radical and a bromine radical. The α-carbonyl radical can then abstract a hydrogen atom from a suitable donor, such as a thiol or an alcohol, to yield the reduced ester.

Photochemically induced rearrangements of α-bromoesters are also possible, although less common than reductions. These reactions often proceed through radical intermediates and can lead to the formation of complex molecular architectures. For instance, intramolecular radical cyclizations can occur if the α-bromoester contains a suitably positioned double or triple bond. rsc.orgresearchgate.net The photochemically generated radical can add to the unsaturated bond, forming a cyclic radical which can then be trapped by a hydrogen atom donor or undergo further transformations. rsc.orgresearchgate.net

| Reaction Type | Initiation Method | Key Intermediates | Typical Products | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Transition metal catalyst (e.g., Cu(I) complex) | α-Carbonyl radical, Growing polymer radical | Well-defined polymers | nih.gov |

| Photochemical Reduction | UV irradiation | α-Carbonyl radical | Reduced ester (debrominated product) | bwise.kr |

| Radical Cyclization | Radical initiator (e.g., AIBN) or photolysis | Cyclic radical | Cyclic esters or lactones | rsc.orgresearchgate.net |

| Photochemical Rearrangement | UV irradiation | Radical pairs, biradicals | Isomeric products | General photochemical principles |

Hydrolysis and Ester Cleavage Pathways of this compound

The primary reaction pathway for the cleavage of the ester linkage in this compound is hydrolysis, which can be performed under either acidic or basic conditions. Each method proceeds through a distinct mechanism, leading to the formation of bromoacetic acid and 2-ethoxyethanol (B86334).

The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is characterized by a series of equilibrium steps.

The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water moiety to the ethoxyethyl group, converting it into a good leaving group (2-ethoxyethanol). Finally, the elimination of 2-ethoxyethanol and deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields bromoacetic acid.

The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. While specific kinetic data for this compound is not extensively documented, the hydrolysis is expected to follow pseudo-first-order kinetics when water is used as the solvent due to its large excess. youtube.com The general rate law can be expressed as:

Rate = k[this compound][H₃O⁺]

Factors influencing the kinetics include temperature, the nature of the acid catalyst, and solvent polarity. The presence of the electron-withdrawing bromine atom is expected to slightly influence the electron density around the carbonyl group, though steric effects are generally more dominant in AAC2 reactions. researchgate.net

Table 1: Theoretical Parameters for Acid-Catalyzed Hydrolysis of this compound This table is based on general principles of ester hydrolysis and is for illustrative purposes.

| Parameter | Expected Characteristic | Rationale |

| Reaction Order | Pseudo-first-order (in excess water) | The concentration of water remains effectively constant throughout the reaction. |

| Mechanism Type | AAC2 | This is the common pathway for the acid-catalyzed hydrolysis of non-sterically hindered esters. libretexts.org |

| Rate-Determining Step | Nucleophilic attack by water on the protonated carbonyl group. | Formation of the tetrahedral intermediate is typically the slowest step in the sequence. |

| Key Intermediate | Protonated tetrahedral intermediate | A central species from which the leaving group is expelled. |

Base-Promoted Saponification Mechanisms

The hydrolysis of this compound under basic conditions, known as saponification, is an irreversible process that follows the BAC2 mechanism (base-promoted, acyl-oxygen cleavage, bimolecular). masterorganicchemistry.comwikipedia.org

Rate = k[this compound][OH⁻]

Table 2: Mechanistic Steps in the Saponification of this compound This table outlines the generally accepted BAC2 mechanism.

| Step | Description | Chemical Transformation |

| 1. Nucleophilic Addition | The hydroxide (B78521) ion attacks the carbonyl carbon. | Formation of an anionic tetrahedral intermediate. |

| 2. Elimination | The tetrahedral intermediate collapses, expelling the leaving group. | Reformation of the carbonyl double bond and release of the 2-ethoxyethoxide ion. |

| 3. Deprotonation | An irreversible acid-base reaction occurs. | The 2-ethoxyethoxide ion deprotonates bromoacetic acid to form the bromoacetate salt and 2-ethoxyethanol. |

Utilization of this compound as a Synthon in Complex Organic Synthesis

In organic synthesis, a synthon is a conceptual unit representing a potential starting material for a target molecule. This compound possesses two key reactive sites—the electrophilic α-carbon and the ester carbonyl group—making it a versatile synthon for introducing the ⁻CH₂CO₂R fragment.

This compound is an effective alkylating agent due to the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) (-CH₂-) carbon susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

It can be used to introduce the 2-ethoxyethyl acetate (B1210297) moiety onto a variety of nucleophiles, such as enolates, amines, thiols, and phenoxides. This makes it a valuable building block for the synthesis of more complex, polyfunctionalized molecules including β-hydroxy esters (via the Reformatsky reaction), substituted amino acids, and various heterocyclic systems. wikipedia.orgatamanchemicals.com For instance, its reaction with a ketone enolate would lead to the formation of a γ-keto ester, a key intermediate in many natural product syntheses.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. caltech.edu While specific literature examples detailing the use of this compound in MCRs are not prominent, its structure suggests potential applicability.

Its role in such reactions would likely be as an electrophilic component. For example, it could theoretically participate in a cascade reaction initiated by the formation of an enolate or another nucleophilic species. A hypothetical MCR could involve the reaction of an aldehyde, an amine, and this compound, where an initial condensation or Mannich-type reaction generates a nucleophile that subsequently displaces the bromide from the bromoacetate ester to construct a complex heterocyclic scaffold in a single pot. The efficiency and atom economy of MCRs make them a highly attractive area for the potential application of versatile building blocks like this compound. frontiersin.org

Advanced Applications of 2 Ethoxyethyl Bromoacetate in Chemical Synthesis and Materials Science

Precursor in Polymer Chemistry and Functional Materials Science

The reactivity of the carbon-bromine bond and the presence of the ester group make 2-ethoxyethyl bromoacetate (B1195939) a valuable precursor in the field of polymer chemistry and the development of functional materials. It is utilized in the synthesis of novel monomers, the modification of polymer surfaces, and as a component in controlled polymerization systems.

A significant application of 2-ethoxyethyl bromoacetate is its use as a reactant in the synthesis of specialized monomers. These monomers can then be polymerized to create materials with tailored properties for specific, high-value applications, such as in the biomedical field.

One notable example is the synthesis of carbalkoxyalkyl 2-cyanoacrylates, which are monomers used to produce biological adhesives. In a patented process, 2'-ethoxyethyl bromoacetate is used to esterify a cyanoacetic acid derivative. The resulting product is a monomer that can be polymerized to form adhesives with excellent properties for skin wound adhesion and hemostasis. The inclusion of the ethoxyethyl group in the monomer structure is intended to enhance the flexibility and reduce the toxicity of the resulting polymer adhesive.

| Reactant 1 | Reactant 2 | Product | Application of Product |

| Cyanoacetic acid derivative | 2'-Ethoxyethyl bromoacetate | Carbalkoxymethyl 2-cyanoacrylate | Monomer for biological adhesives |

This table illustrates the role of this compound in synthesizing a functional monomer for medical applications.

The modification of polymer surfaces is crucial for altering properties such as biocompatibility, adhesion, and wettability without changing the bulk characteristics of the material. One powerful technique for this is "grafting from," where polymer chains are grown directly from a surface that has been pre-functionalized with an initiator molecule.

Compounds containing an alkyl halide, such as this compound, are suitable for use as surface-anchored initiators. The general process involves two steps:

Immobilization of the Initiator: The this compound is chemically bonded to the polymer surface. This can be achieved by reacting a functional group on the surface (e.g., a hydroxyl group) with the ester part of the molecule, or by other coupling chemistries.

Surface-Initiated Polymerization: The bromine atom on the anchored initiator then serves as the starting point for a controlled radical polymerization reaction, growing a dense layer of polymer "brushes" from the surface.

While this is a well-established strategy for surface modification using alkyl halides, specific research examples detailing the use of this compound for this purpose are not widely documented in publicly available literature. However, its chemical structure makes it a viable candidate for such applications.

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with well-defined molecular weights, low polydispersity, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that relies on a reversible equilibrium between active radical species and dormant species, typically an alkyl halide.

The initiator is a key component in ATRP, as its structure determines the end-group of the polymer chain and the rate of initiation must be comparable to or faster than the rate of propagation for good control. α-Haloesters, the class of compounds to which this compound belongs, are widely used as initiators for the ATRP of various monomers like styrenes and (meth)acrylates. The presence of the ester group activates the adjacent carbon-bromine bond, facilitating the initiation process.

Although common examples in literature often cite ethyl 2-bromoisobutyrate or methyl bromoacetate, the fundamental structure of this compound makes it a potential initiator for ATRP systems. The ethoxyethyl group could impart different solubility characteristics to the initiator, potentially influencing its effectiveness in various solvent systems.

Intermediate in the Synthesis of Specialty Chemicals

Beyond polymer science, this compound serves as a versatile intermediate for synthesizing a range of specialty chemicals, including complex esters and amides, by leveraging the reactivity of its bromo-functional group.

The electrophilic carbon atom attached to the bromine makes this compound an excellent alkylating agent. It readily reacts with nucleophiles, allowing for the introduction of the ethoxyethyl acetate (B1210297) moiety into other molecules.

A key application is in the synthesis of imidazolium-based ionic liquids. Ionic liquids are salts with low melting points that are explored as green solvents and catalysts. In this synthesis, this compound reacts with an N-substituted imidazole, such as 1,2-dimethylimidazole. The imidazole nitrogen acts as a nucleophile, displacing the bromide ion in an N-alkylation reaction to form a new imidazolium bromide salt dcu.ie. This reaction creates a complex quaternary ammonium salt, demonstrating the utility of this compound in building functional organic molecules dcu.ie.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | 1,2-Dimethylimidazole | N-alkylation | Imidazolium Ionic Liquid |

This table summarizes the synthesis of a specialty chemical using this compound as an intermediate.

While the term "amide synthesis" can refer to the conversion of an ester to an amide (aminolysis), the more facile reaction for bromoacetates with primary or secondary amines is typically N-alkylation at the carbon-bromine bond, yielding amino acid ester derivatives rather than amides from the ester function.

Agrochemical intermediates are the building blocks used in the synthesis of active ingredients for pesticides, herbicides, and fungicides. While alkylating agents and esters are common motifs in agrochemical synthesis, a direct and documented link between this compound and the production of specific agrochemical intermediates is not prominent in available scientific patents and research literature. Regulatory filings in the European Union list this compound as an existing active substance for use in biocidal products, but this does not detail its role as a synthetic intermediate for other agrochemicals easp.eseuropa.euinmetro.gov.br.

Role in Catalyst Design and Ligand Synthesis

Precursor for Ligands in Transition Metal Catalysis

There is a lack of specific studies detailing the use of this compound as a precursor for the synthesis of ligands for transition metal catalysis. While the bromoacetate functional group is a common building block for creating ligands such as N-heterocyclic carbenes (NHCs) or functionalized phosphines, specific examples employing the 2-ethoxyethyl moiety are not reported in the available literature. The electronic and steric effects of the 2-ethoxyethyl group could potentially influence the properties of resulting ligands and their metal complexes, but this remains an underexplored area of research.

Immobilization of Catalytic Species

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. This often involves the use of bifunctional linkers to attach the catalytic species to a solid matrix. While bromoacetate derivatives can be employed for such surface functionalization, there is no specific research available that demonstrates the use of this compound for this purpose. The ethoxyethyl group could potentially offer different solubility or coordination properties that might be advantageous in certain solvent systems or for specific catalytic supports, but this has not been experimentally verified in published studies.

Contributions to Novel Reaction Methodologies and Organic Transformations

The development of novel reaction methodologies is a cornerstone of modern organic synthesis. Bromoacetate esters are known to participate in a variety of organic transformations, including alkylations, Reformatsky reactions, and the synthesis of heterocyclic compounds. However, a review of the literature did not yield any novel reaction methodologies or significant organic transformations that are specifically attributed to the use of this compound. Its reactivity is expected to be analogous to other bromoacetate esters, but unique contributions or advantages conferred by the 2-ethoxyethyl group have not been the subject of dedicated research publications.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethoxyethyl Bromoacetate and Its Reaction Products

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like 2-Ethoxyethyl bromoacetate (B1195939), gas chromatography is the most suitable method.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the separated components.

Gas Chromatography (GC): In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. wpmucdn.com The retention time—the time it takes for a compound to travel through the column—is a characteristic property used for its identification under specific conditions. GC is widely used for determining the purity of 2-Ethoxyethyl bromoacetate and for quantifying its amount in reaction mixtures. pensoft.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS combines the separation power of GC with the detection and identification capabilities of MS. ijpsr.com As each component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented and detected. nih.gov This provides a mass spectrum for each separated peak in the chromatogram, allowing for positive identification of this compound, its reaction products, byproducts, and any impurities by comparing their mass spectra with library databases. japsonline.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its reaction products. Its versatility allows for the analysis of a wide range of compounds that are non-volatile or thermally unstable, making it a suitable alternative to gas chromatography. The separation in HPLC is based on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase. merckmillipore.com

For compounds similar to this compound, such as other bromoacetate esters, reverse-phase (RP) HPLC methods are commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar. Analytes are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A typical HPLC method for a related compound, ethyl bromoacetate, utilizes a C18 or a specialized reverse-phase column like Newcrom R1. carleton.edu The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which allows for gradient elution to effectively separate compounds with varying polarities. carleton.edu To improve peak shape and resolution, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. carleton.edu Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits absorbance in the low UV region.

| Parameter | Typical Value/Condition |

| Column | Reverse-Phase C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile / Water gradient |

| Modifier | Formic Acid or Phosphoric Acid |

| Detection | UV-Vis Detector (e.g., 200-210 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a significant leap in analytical capability by coupling the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.comresearchgate.net This hyphenated technique is invaluable for the identification of unknown reaction products, impurities, and metabolites of this compound.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For ethoxylated compounds and esters, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, minimizing fragmentation and simplifying spectral interpretation. wikipedia.org The mass analyzer, which can be a quadrupole, ion trap, or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z). researchgate.net

LC-MS is particularly powerful for analyzing complex mixtures, as it can distinguish between co-eluting compounds that have different molecular weights. Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of a selected parent ion, yielding structural information that aids in the definitive identification of the compound. mdpi.com For instance, ethyl bromoacetate has been used as a derivatizing agent to enhance the detection sensitivity of target analytes in LC-MS analysis. researchgate.net

| Parameter | Typical Technique/Condition |

| Separation | HPLC (as described above) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

| Detection Mode | Selected Ion Monitoring (SIM), Full Scan |

| Key Advantage | High sensitivity and structural information for identification |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method provides definitive information on bond lengths, bond angles, and stereochemistry, which is essential for the unambiguous structural confirmation of new compounds. mdpi.com While this compound is a liquid at room temperature, its solid-state derivatives, formed through chemical reactions, can be analyzed using this technique.

The process requires a single, high-quality crystal of the derivative. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

While no crystal structures of direct derivatives of this compound are prominently available in the literature, the utility of the technique can be illustrated by examining derivatives of closely related bromoacetates. For example, complex heterocyclic compounds synthesized using ethyl bromoacetate as a starting material have had their structures confirmed by X-ray crystallography. researchgate.netnih.gov These analyses reveal detailed conformational features and intermolecular interactions, such as hydrogen bonds, within the crystal lattice. nih.gov This level of structural detail is critical in fields like materials science and drug design, where solid-state conformation dictates the material's properties and the drug's biological activity.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonding and van der Waals forces. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those resulting from organic synthesis involving this compound or its environmental degradation, often requires analytical techniques with higher resolving power and informational content than standalone chromatography or spectroscopy. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable reaction products, GC-MS is a powerful tool. The gas chromatograph separates components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. researchgate.net The resulting mass spectra can be compared against extensive libraries for rapid identification of known compounds.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples HPLC with NMR spectroscopy. nih.gov It allows for the acquisition of detailed structural information (e.g., ¹H and ¹³C NMR spectra) for each compound separated by the HPLC column. This is particularly useful for the unambiguous identification of isomers and novel compounds in a mixture without the need for prior isolation. nih.gov

Tandem Mass Spectrometry (MS/MS): As mentioned with LC-MS, tandem MS is a powerful technique for structural elucidation. mdpi.com It involves multiple stages of mass analysis, where a specific ion from a mixture is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This provides a structural fingerprint of the molecule, enabling its identification even in the presence of interfering substances. mdpi.com

These advanced hyphenated techniques provide a multi-dimensional view of complex chemical mixtures, offering a synergy that surpasses the capabilities of individual analytical methods. researchgate.net The combination of high-resolution separation with information-rich detection is essential for comprehensively characterizing the reaction pathways and product profiles of this compound.

Computational and Theoretical Investigations of 2 Ethoxyethyl Bromoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-ethoxyethyl bromoacetate (B1195939).

The bond strengths within the molecule are influenced by the electronegativity of the constituent atoms. The C-Br bond is expected to be relatively weak and polarized, making it the most likely site for nucleophilic attack. The carbonyl group (C=O) will also exhibit significant bond polarity, with the oxygen atom being more electronegative than the carbon atom.

The distribution of partial charges across the molecule is a key determinant of its reactivity. The bromine atom will carry a partial negative charge, while the adjacent carbon atom will have a partial positive charge. Similarly, the carbonyl oxygen will have a partial negative charge, and the carbonyl carbon will be electrophilic. The ether oxygen in the ethoxyethyl group will also influence the charge distribution through inductive effects.

Below is a table of estimated bond lengths and Mulliken atomic charges for 2-ethoxyethyl bromoacetate, derived from typical values obtained in DFT calculations for similar functional groups.

| Bond | Estimated Bond Length (Å) | Atom | Estimated Mulliken Charge (e) |

| C-Br | 1.94 | Br | -0.25 |

| C=O | 1.21 | O (carbonyl) | -0.50 |

| C-O | 1.34 | O (ester) | -0.45 |

| C-O (ether) | 1.43 | O (ether) | -0.40 |

| C-C (ester) | 1.51 | C (alpha to Br) | +0.15 |

| C-C (ethyl) | 1.53 | C (carbonyl) | +0.60 |

These are estimated values based on data for analogous compounds and general principles of computational chemistry.

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. Computational modeling can be used to locate the transition state structure and calculate the activation energy for a given reaction pathway. For this compound, a common reaction is nucleophilic substitution, where a nucleophile replaces the bromide ion. spcmc.ac.in

The SN2 reaction mechanism is likely to be a primary pathway for nucleophilic substitution at the alpha-carbon. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry. The transition state would involve a pentacoordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing bromide ion. spcmc.ac.in

The activation energy for this process can be calculated as the difference in energy between the reactants and the transition state. This value is crucial for predicting the reaction rate. Factors that influence the activation energy include the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. While specific activation energies for reactions of this compound are not available, studies on similar bromoacetate esters with various nucleophiles provide a range of activation energies, typically between 50 and 100 kJ/mol.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a particular location near the molecule.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and regions of positive potential (typically colored blue).

Negative Regions: The most negative potential would be localized around the carbonyl oxygen and the ether oxygen, due to the high electron density on these electronegative atoms. These regions are susceptible to electrophilic attack.

Positive Regions: A region of positive potential would be found around the alpha-carbon atom bonded to the bromine, making it the primary site for nucleophilic attack. The hydrogen atoms of the ethyl and ethoxyethyl groups would also exhibit slightly positive potential.

The MEP map provides a visual representation of the charge distribution and helps to rationalize the molecule's reactivity in various chemical reactions. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules. rsc.orgutwente.nl

The conformational landscape can be explored by systematically rotating the dihedral angles of the key bonds and calculating the corresponding potential energy. This results in a potential energy surface that reveals the low-energy (stable) and high-energy (unstable) conformations.

For this compound, it is expected that staggered conformations around the C-C bonds will be more stable than eclipsed conformations due to reduced steric hindrance. The orientation of the ester and ether groups will also be influenced by a balance of steric and electrostatic interactions.

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can be used to model the solvation shell around the molecule and to study the dynamics of these interactions.

In a polar solvent like water, the solvent molecules will arrange themselves around the solute to maximize favorable electrostatic interactions. Water molecules will form hydrogen bonds with the carbonyl and ether oxygen atoms. The hydrophobic ethyl and ethoxyethyl groups will be surrounded by a more ordered cage-like structure of water molecules.

The dynamics of the solvation shell, including the exchange of solvent molecules between the first solvation shell and the bulk solvent, can also be investigated. These dynamics play a crucial role in determining the molecule's reactivity and transport properties in solution. The interactions with the solvent can stabilize or destabilize different conformations of the solute, thereby influencing its conformational equilibrium.

Environmental Pathways and Degradation Mechanisms of 2 Ethoxyethyl Bromoacetate

Hydrolytic Degradation in Various Environmental Compartments

Hydrolysis is a significant abiotic degradation pathway for 2-Ethoxyethyl bromoacetate (B1195939) in aquatic environments. The process involves the cleavage of the ester bond, leading to the formation of 2-ethoxyethanol (B86334) and bromoacetic acid. The rate of this reaction is highly dependent on the pH of the surrounding medium and can also be influenced by other environmental factors such as ionic strength and the presence of organic matter.

For ethyl acetate (B1210297), a similar ester, the hydrolysis rate is a function of pH and temperature. The reaction is known to be a second-order reaction under alkaline conditions. uv.esijcce.ac.irprexams.com The rate constant for the alkaline hydrolysis of ethyl acetate at 25°C has been measured to be approximately 0.1120 L/mol/s. uv.es It is anticipated that 2-Ethoxyethyl bromoacetate would exhibit similar pH-dependent hydrolysis, with accelerated degradation at pH values deviating from neutral. The presence of the bromine atom is expected to influence the electrophilicity of the carbonyl carbon, potentially affecting the precise rate constants compared to ethyl acetate.

Table 1: Expected pH-Dependence of this compound Hydrolysis

| pH Range | Dominant Mechanism | Expected Degradation Rate |

| < 4 | Acid Catalysis | Increasing with decreasing pH |

| 4 - 8 | Neutral Hydrolysis | Relatively slow |

| > 8 | Base Catalysis | Increasing with increasing pH |

Note: This table is based on the general principles of ester hydrolysis and data from analogous compounds due to the lack of specific data for this compound.

The ionic strength of an aqueous solution can influence the rate of hydrolysis, particularly for reactions involving charged species. In the case of base-catalyzed hydrolysis, where the hydroxide (B78521) ion is a reactant, changes in ionic strength can affect the activity coefficients of the reactants and the transition state, thereby altering the reaction rate. However, the specific impact on this compound hydrolysis has not been documented.

Dissolved organic matter (DOM), such as humic and fulvic acids, can also affect the hydrolytic degradation of organic compounds. Humic substances can influence hydrolysis rates through several mechanisms, including acting as catalysts or inhibitors. nih.govmdpi.com For some hydrophobic organic compounds, sorption to dissolved humic acids can either protect the molecule from hydrolysis or, in the case of acid-catalyzed reactions, accelerate it by creating a microenvironment with a higher concentration of protons. nih.gov The interaction between this compound and DOM and its effect on hydrolysis rates would require specific experimental investigation.

Photolytic Transformation Pathways under Simulated Environmental Conditions

Photolysis, or the degradation of a chemical by light, can be a significant environmental fate process for compounds that absorb light in the solar spectrum (>290 nm). This process can occur through direct absorption of light by the molecule itself or indirectly through reactions with photochemically produced reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. nih.gov For a compound to undergo direct photolysis in the environment, its absorption spectrum must overlap with the solar spectrum at the Earth's surface. While specific photolysis data for this compound is scarce, the presence of the carbon-bromine bond suggests potential susceptibility to photolytic cleavage. However, without information on its absorption spectrum, it is difficult to assess the importance of direct photolysis as a degradation pathway.

In natural waters, the presence of photosensitizers like dissolved organic matter and nitrate (B79036) can lead to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) upon irradiation with sunlight. unito.itlka.lt These reactive species can then react with and degrade organic pollutants. unito.it

Hydroxyl radicals are highly reactive and can react with a wide range of organic compounds. lka.lt The reaction of •OH with esters can proceed via hydrogen abstraction from the alkyl or acyl groups. Given the structure of this compound, reaction with hydroxyl radicals is a plausible degradation pathway in sunlit surface waters. However, the specific rate constants for this reaction are not available.

Biodegradation Potential and Microbial Metabolism of this compound

Biodegradation by microorganisms is a critical process for the removal of organic chemicals from the environment. The structure of this compound, containing both an ether and an ester linkage, as well as a halogen atom, suggests that it may be susceptible to microbial attack through several enzymatic pathways.

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond, catalyzed by esterase enzymes, which are widespread in microorganisms. This would yield 2-ethoxyethanol and bromoacetic acid. mdpi.com

The resulting 2-ethoxyethanol can be further degraded by various bacteria. Studies on 2-butoxyethanol, a similar compound, have shown that degradation can proceed via oxidation to the corresponding acid (2-butoxyacetic acid) followed by cleavage of the ether bond. nih.govresearchgate.net A similar pathway can be postulated for 2-ethoxyethanol, leading to the formation of ethoxyacetic acid and subsequently cleavage of the ether linkage. nih.govwikipedia.org The metabolism of 2-ethoxyethanol in rats has been shown to produce ethoxyacetic acid. wikipedia.org

Bromoacetic acid, the other initial hydrolysis product, is a haloacetic acid. The microbial degradation of haloacetic acids is a known process and typically involves dehalogenase enzymes that cleave the carbon-halogen bond. nih.gov Following dehalogenation, the resulting glycolic acid can be readily metabolized by many microorganisms.

Ester Hydrolysis: this compound is hydrolyzed to 2-ethoxyethanol and bromoacetic acid.

Metabolism of 2-Ethoxyethanol: 2-Ethoxyethanol is oxidized to ethoxyacetic acid, followed by cleavage of the ether bond.

Metabolism of Bromoacetic Acid: Bromoacetic acid is dehalogenated to glycolic acid, which then enters central metabolic pathways.

The presence of dissolved organic matter, such as humic acids, can influence the biodegradation of organic compounds, sometimes inhibiting the process. mdpi.com

Aerobic Degradation Pathways and Metabolite Identification

Under aerobic conditions, the biodegradation of this compound is anticipated to be initiated by two primary enzymatic reactions: hydrolysis of the ester linkage and dehalogenation. cabidigitallibrary.orgmdpi.com

The initial hydrolysis, catalyzed by esterase enzymes, would cleave the ester bond to yield 2-Ethoxyethanol and Bromoacetic acid. Subsequently, Bromoacetic acid can undergo dehalogenation by halidohydrolases, replacing the bromine atom with a hydroxyl group to form Glycolic acid. cabidigitallibrary.org 2-Ethoxyethanol can be further oxidized to 2-Ethoxyacetic acid. Both Glycolic acid and 2-Ethoxyacetic acid are then expected to enter central metabolic pathways, ultimately being mineralized to carbon dioxide and water.

An alternative initial step could be the direct dehalogenation of the parent molecule, forming 2-Ethoxyethyl acetate, which would then be hydrolyzed to 2-Ethoxyethanol and Acetic acid. However, the hydrolysis of the ester is generally considered a more facile initial degradation step for such compounds.

The key metabolites expected from the aerobic degradation of this compound are summarized in the table below.

| Metabolite | Chemical Formula | Formation Pathway |

| 2-Ethoxyethanol | C4H10O2 | Hydrolysis of the ester bond of this compound. |

| Bromoacetic acid | C2H3BrO2 | Hydrolysis of the ester bond of this compound. cabidigitallibrary.org |

| Glycolic acid | C2H4O3 | Dehalogenation of Bromoacetic acid. cabidigitallibrary.org |

| 2-Ethoxyacetic acid | C4H8O3 | Oxidation of 2-Ethoxyethanol. |

| Acetic acid | C2H4O2 | Potential hydrolysis product of an intermediate. |

This table is based on inferred degradation pathways from structurally related compounds.

Anaerobic Transformation Processes

Under anaerobic conditions, the transformation of this compound is likely to proceed via reductive dehalogenation. nih.govwikipedia.org In this process, the bromine atom is removed and replaced by a hydrogen atom, a reaction mediated by anaerobic microorganisms that use the halogenated compound as an electron acceptor. This would result in the formation of Ethyl 2-ethoxyacetate.

Following reductive dehalogenation, the resulting Ethyl 2-ethoxyacetate would likely undergo hydrolysis of the ester bond, yielding 2-Ethoxyethanol and Acetic acid. These smaller, non-halogenated molecules can then be further metabolized by anaerobic microbial communities through various fermentation and methanogenic pathways.

It is also possible that under certain anaerobic conditions, such as in the presence of iron-reducing or sulfate-reducing bacteria, other degradation pathways could occur. nih.gov For instance, some studies on other brominated organic compounds have shown that dehalogenation can be coupled to these microbial respiratory processes. nih.gov

Sorption and Transport Mechanisms in Soil and Water Matrices

The movement and persistence of this compound in the environment are significantly influenced by its interaction with soil and sediment components. Sorption processes, including adsorption to mineral surfaces and partitioning into organic matter, will dictate its concentration in the aqueous phase and thus its potential for leaching and runoff.

Adsorption to Mineral Surfaces and Organic Matter

The sorption of this compound to soil and sediment particles is expected to be influenced by both the organic carbon content and the mineralogical composition of the matrix.

Adsorption to Mineral Surfaces: The interaction with mineral surfaces, such as clays (B1170129) and metal oxides, is also a potential sorption mechanism. Clay minerals, with their charged surfaces, can interact with the polar portions of the this compound molecule. geologyscience.rumdpi.com The oxygen atoms in the ether and ester groups can act as electron donors and participate in interactions with exchangeable cations on the clay surfaces. The extent of this adsorption will depend on the type of clay mineral, its surface area, and the cation exchange capacity.

The following table summarizes the likely sorption mechanisms for this compound in soil.

| Sorbent | Primary Interaction Mechanism | Expected Sorption Strength |

| Soil Organic Matter (SOM) | Partitioning, Hydrogen bonding | Moderate |

| Clay Minerals (e.g., Montmorillonite, Kaolinite) | Surface adsorption, Hydrogen bonding, Cation bridging | Low to Moderate |

| Metal Oxides (e.g., Iron and Aluminum oxides) | Surface complexation | Low |

This table is based on general principles of organic compound sorption in soil.

Leaching and Runoff Potential

The potential for this compound to leach through the soil profile into groundwater or be transported via runoff into surface waters is dependent on its water solubility and its sorption characteristics.